molecular formula C20H29N5O3 B587210 2-Demethoxy-4-methoxy Urapidil CAS No. 34661-79-5

2-Demethoxy-4-methoxy Urapidil

Cat. No.: B587210
CAS No.: 34661-79-5
M. Wt: 387.484
InChI Key: FSIVWMBBAZRTCH-UHFFFAOYSA-N
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Description

2-Demethoxy-4-methoxy Urapidil is a complex organic compound with a molecular formula of C20H29N5O3. This compound is known for its diverse applications in medicinal chemistry, particularly as an antihypertensive agent . It is a member of the piperazine class of compounds, which are widely studied for their pharmacological properties.

Preparation Methods

The synthesis of 2-Demethoxy-4-methoxy Urapidil involves several steps. One common method includes the reaction of N-(o-methoxyphenyl)-N’-(3-aminopropyl)-piperazine with 1,3-dimethyl-4-chlorouracil in the presence of triethylamine. The reaction mixture is boiled for 15 hours, followed by distillation of excess triethylamine. The residue is then dissolved in hydrochloric acid, filtered, and precipitated with ammonium solution. The final product is purified by recrystallization from ethanol .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions but typically include derivatives of the original compound with modified functional groups .

Scientific Research Applications

2-Demethoxy-4-methoxy Urapidil has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds include:

    Urapidil: Another piperazine derivative with antihypertensive properties.

    Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.

    Naftopidil: Used in the treatment of benign prostatic hyperplasia and also targets alpha1-adrenergic receptors.

What sets 2-Demethoxy-4-methoxy Urapidil apart is its specific structural configuration, which may confer unique pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

6-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-4-10-24-11-13-25(14-12-24)16-5-7-17(28-3)8-6-16/h5-8,15,21H,4,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIVWMBBAZRTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747468
Record name 6-({3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34661-79-5
Record name 6-({3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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